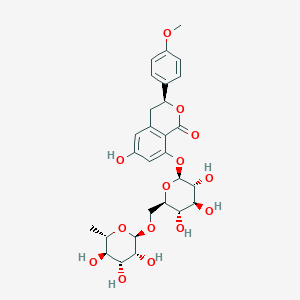

Scorzocreticoside II

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H34O14 |

|---|---|

Peso molecular |

594.6 g/mol |

Nombre IUPAC |

(3S)-6-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C28H34O14/c1-11-20(30)22(32)24(34)27(39-11)38-10-18-21(31)23(33)25(35)28(42-18)41-17-9-14(29)7-13-8-16(40-26(36)19(13)17)12-3-5-15(37-2)6-4-12/h3-7,9,11,16,18,20-25,27-35H,8,10H2,1-2H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,27+,28+/m0/s1 |

Clave InChI |

ZJIHCERYVFDLJQ-GPJAHHJESA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)O[C@@H](C4)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)OC(C4)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |

Sinónimos |

scorzocreticoside II |

Origen del producto |

United States |

Natural Occurrence and Isolation of Scorzocreticoside Ii

Extraction Methodologies

Advanced Extraction Technologies in Natural Product Chemistry

The extraction of bioactive compounds from natural sources is a critical first step in phytochemical analysis. While traditional methods like maceration and Soxhlet extraction have been used for centuries, modern advanced techniques offer greater efficiency, reduced solvent consumption, and better preservation of thermolabile compounds. encyclopedia.pubnumberanalytics.com These methods are highly relevant for the extraction of compounds like Scorzocreticoside II from plant matrices.

Key advanced extraction technologies include:

Supercritical Fluid Extraction (SFE) : This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. organomation.com Supercritical CO2 is non-toxic and non-flammable, and its solvating power can be tuned by changing pressure and temperature, allowing for selective extraction. organomation.com It is particularly effective for extracting non-polar to moderately polar compounds like essential oils and some glycosides with high purity. organomation.commdpi.com

Microwave-Assisted Extraction (MAE) : MAE employs microwave energy to heat the solvent and sample, which accelerates the extraction process. encyclopedia.puborganomation.com The rapid heating of the intracellular water causes cell rupture, enhancing the release of phytochemicals into the solvent. This method significantly reduces extraction time and solvent volume compared to conventional techniques. organomation.com

Ultrasound-Assisted Extraction (UAE) : Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material generates high local pressures and temperatures, disrupting the cell structure and enhancing mass transfer of the target compounds into the solvent. numberanalytics.com UAE is known for its efficiency, reduced processing time, and ability to operate at lower temperatures, which is beneficial for heat-sensitive molecules. encyclopedia.pub

Pressurized Liquid Extraction (PLE) : Also referred to as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures. numberanalytics.commdpi.com These conditions keep the solvent in a liquid state above its boiling point, which decreases its viscosity and surface tension while increasing its solvating power, leading to faster and more efficient extractions. mdpi.com

| Technology | Principle | Key Advantages | Typical Applications in Natural Products |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure (e.g., CO2). | High selectivity, solvent-free final product, non-toxic. organomation.com | Essential oils, flavors, non-polar compounds. organomation.com |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and disrupt plant cells. | Reduced extraction time and solvent volume, increased efficiency. organomation.com | Phenolics, flavonoids, alkaloids. acs.org |

| Ultrasound-Assisted Extraction (UAE) | Application of ultrasonic waves to enhance solvent penetration and cell disruption. | High efficiency, shorter time, suitable for thermolabile compounds. encyclopedia.pubnumberanalytics.com | Wide range of bioactive compounds. |

| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at high temperature and pressure. | Fast, efficient, requires less solvent than traditional methods. mdpi.com | Broad range of analytes from solid and semi-solid samples. |

Isolation and Purification Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Isolating a single chemical entity like this compound requires a multi-step purification strategy involving solvent partitioning and various chromatographic methods.

Chromatographic Separation Methods

Chromatography is an indispensable tool in natural product chemistry, separating compounds based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a fundamental technique for the large-scale purification of compounds from plant extracts. The choice of stationary phase is crucial for effective separation.

Silica (B1680970) Gel Column Chromatography : Silica gel is a polar adsorbent widely used for separating compounds with varying polarities. In the isolation of compounds from Scorzonera species, silica gel columns are frequently employed. researchgate.net The extract is loaded onto the column, and solvents of increasing polarity (a gradient elution) are passed through it. psu.ac.thscielo.br Non-polar compounds elute first, followed by progressively more polar compounds. This method is effective for the initial fractionation of crude extracts and for purifying compounds like triterpenes and less polar glycosides. researchgate.net

Sephadex LH-20 Column Chromatography : Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel used for size-exclusion and partition chromatography in organic solvents. psu.ac.th It is particularly useful for separating phenolic compounds, including flavonoids and glycosides, based on their molecular size and polarity. scielo.br It effectively separates compounds that may be difficult to resolve on silica gel alone and is often used as a subsequent purification step after initial fractionation on silica gel. researchgate.netpsu.ac.th For instance, in the purification scheme for compounds from S. aucheriana, various chromatographic methods, including Sephadex LH-20, were utilized to achieve the isolation of this compound and other constituents. ktu.edu.tr

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both analytical quantification and preparative purification. idtdna.com Preparative HPLC is often the final step in an isolation scheme to obtain a compound in high purity. lcms.cz

The technique utilizes high pressure to pass the mobile phase through a column packed with very fine particles, leading to superior separation efficiency. diva-portal.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for purifying polar to moderately polar natural products like glycosides. ox.ac.ukdupont.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. dupont.com The use of semi-preparative and preparative HPLC has been documented in the isolation of various compounds from Scorzonera species. researchgate.netresearcher.life

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively in natural product research. nih.gov A thin layer of adsorbent material (like silica gel) is coated onto a flat carrier such as a glass plate. The sample is spotted on the plate, which is then developed in a sealed chamber with a suitable solvent system.

In an isolation scheme, TLC serves several critical functions:

Monitoring Column Chromatography : Fractions collected from a column are spotted on a TLC plate to visualize their composition. Fractions with similar TLC profiles are then pooled together. scielo.br

Method Development : It is used to quickly find the optimal solvent system (mobile phase) for a separation before scaling up to column chromatography or HPLC. nih.gov

Purity Assessment : The purity of an isolated compound can be checked by TLC; a pure compound should ideally appear as a single spot.

Bioautography-Guided Isolation : TLC plates can be used in bioassays to directly identify which separated compounds possess biological activity (e.g., antibacterial), thus guiding the isolation process toward active constituents. mdpi.com

Solvent Partitioning and Fractionation Strategies

Solvent partitioning, or liquid-liquid extraction, is a crucial initial step to simplify a crude plant extract before chromatographic separation. libretexts.org This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically water and a non-polar organic solvent. libretexts.orgatlantis-press.com

A common strategy, known as the Kupchan scheme, involves sequentially partitioning an aqueous methanol (B129727) extract with a series of organic solvents of increasing polarity, such as hexane (B92381), chloroform (B151607) or dichloromethane (B109758), and finally ethyl acetate (B1210297). researchgate.net

The initial extraction with a solvent like methanol or ethanol (B145695) yields a crude extract.

This extract is then dissolved in a water/methanol mixture and partitioned against a non-polar solvent like hexane to remove lipids, waxes, and other highly non-polar constituents. researchgate.net

The aqueous layer is then partitioned against a solvent of intermediate polarity, such as dichloromethane or chloroform, which extracts compounds like aglycones and less polar glycosides. nih.govresearchgate.net The isolation of this compound from S. cretica involved an initial extraction with dichloromethane. nih.govmdpi.com

Finally, partitioning with a more polar solvent like ethyl acetate can isolate more polar glycosides and phenolics. The remaining aqueous fraction contains the most polar compounds, such as sugars and highly polar glycosides.

Synthetic Strategies and Chemical Modifications of Dihydroisocoumarin Scaffolds

Total Synthesis Approaches to Dihydroisocoumarins

The total synthesis of the 3,4-dihydroisocoumarin core has been achieved through various strategic approaches, often involving cyclization reactions as the key step. These methods provide access to the fundamental scaffold, which can then be further elaborated to yield complex natural products.

One prominent strategy involves the metal-catalyzed cyclization of appropriate precursors. For instance, titanocene(III) chloride (Cp2TiCl) has been effectively used as a radical initiator to accomplish the total synthesis of dihydroisocoumarins like hydrangenol (B20845) and phyllodulcin (B192096). tubitak.gov.tr In a typical sequence, an ester is brominated using N-bromosuccinimide (NBS) and a radical initiator, followed by a cyclization step mediated by Cp2TiCl to form the lactone ring. tubitak.gov.tr Other transition metals, including palladium, rhodium, ruthenium, and copper, have also been employed to catalyze the synthesis of the dihydroisocoumarin skeleton. acs.orgmdpi.com For example, copper-promoted intramolecular oxidative dehydrogenation of 2-(3-oxoalkyl) benzoic acids provides a direct route to dihydroisocoumarins in the presence of air. mdpi.com This method is noted for its operational simplicity and use of inexpensive catalysts. mdpi.com

Another approach is the functionalization of 2-formylbenzoic acid derivatives. An efficient one-pot method combines the Passerini three-component reaction with an aldol (B89426) condensation to construct various substituted isocoumarins, which can subsequently be reduced to the corresponding 3,4-dihydroisocoumarins. acs.org This strategy allows for the simultaneous formation of C–O and C–C bonds from readily available starting materials. acs.org Furthermore, methods like the DeBrabande-Bhattacharjee lactonization have been optimized to produce excellent yields of the dihydroisocoumarin core. researchgate.net Asymmetric synthesis has also been a focus, aiming to produce enantiomerically pure dihydroisocoumarins, which is crucial as the biological activity often depends on the stereochemistry. jst.go.jp

The table below summarizes various synthetic methods employed for constructing the dihydroisocoumarin scaffold.

| Method | Catalyst/Reagent | Key Features | Reference(s) |

| Radical Cyclization | Titanocene(III) chloride (Cp2TiCl) | Radical-initiated cyclization of bromo esters. | tubitak.gov.tr |

| Oxidative Dehydrogenation | Copper salts (e.g., CuCl) | Intramolecular cyclization of 2-(3-oxoalkyl) benzoic acids. | mdpi.com |

| Passerini–Aldol Sequence | None (one-pot reaction) | Forms substituted isocoumarins from 2-formylbenzoic acid, isocyanides, and arylglyoxals, which are then reduced. | acs.org |

| C−H Alkylation | Palladium(II) | Practical one-step synthesis via C−H alkylation with epoxides. | eurekaselect.com |

| Asymmetric Hydrogenation | Ruthenium-NHC-Diamine | Enantioselective hydrogenation of isocoumarins to yield chiral dihydroisocoumarins. | eurekaselect.com |

Semi-Synthesis of Scorzocreticoside II Derivatives

Semi-synthesis leverages naturally occurring compounds as starting materials for chemical modifications, often leading to derivatives with improved potency, stability, or safety. tapi.com In the context of this compound, semi-synthetic strategies would typically involve the isolation of a related natural precursor, such as its aglycone (the non-sugar part) or a more abundant glycoside, followed by chemical transformation.

A key precursor for this compound is its aglycone, scorzocreticin. A synthetic route to a related compound, (±)-6-O-methylscorzocreticin, has been reported. This synthesis involved creating the dihydroisocoumarin core, followed by regioselective demethylation to yield the target aglycone derivative. acs.org This synthetic aglycone can then serve as a scaffold for introducing different sugar moieties or other functional groups, thereby generating a library of this compound derivatives for biological evaluation.

The general process of semi-synthesis often involves a few key steps:

Isolation: A natural product, often a structurally complex molecule, is isolated from a natural source like a plant or microorganism. tapi.com

Modification: The isolated compound undergoes one or more chemical reactions to alter its structure. This could involve oxidation, reduction, acylation, or glycosylation. rsc.org

Purification and Characterization: The resulting semi-synthetic derivative is purified and its structure is confirmed using spectroscopic methods.

For instance, the semi-synthesis of Scorzocreticoside I, a closely related compound, has been achieved starting from a synthetic aglycone. dntb.gov.ua This demonstrates the feasibility of applying similar strategies to produce derivatives of this compound. By modifying the glycosidic bond or the aglycone structure, researchers can explore the structure-activity relationships of this class of compounds.

Glycosylation Reactions in Dihydroisocoumarin Synthesis

Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is a critical step in the synthesis of many bioactive natural products, including this compound. The sugar moiety can significantly influence the compound's solubility, stability, and biological activity. researchgate.net

Chemical glycosylation methods are central to synthesizing glycosides like this compound when enzymatic routes are not feasible or when creating unnatural analogues. nih.gov A widely used method for attaching a sugar to a dihydroisocoumarin aglycone is the Koenigs-Knorr reaction. This reaction was successfully used in the synthesis of a scorzocreticoside derivative. acs.org The process involved reacting (±)-6-O-methylscorzocreticin with an acetyl-protected glucopyranosyl bromide in the presence of silver carbonate as a promoter. acs.org

Several factors are critical for a successful glycosylation reaction:

Glycosyl Donor: This is the carbohydrate part, which has a leaving group at the anomeric carbon (the carbon involved in the glycosidic bond). Common donors include glycosyl halides and trichloroacetimidates. nih.gov

Glycosyl Acceptor: This is the molecule to be glycosylated (the aglycone), which has a nucleophilic group (typically a hydroxyl group) that attacks the anomeric carbon of the donor. nih.gov

Promoter/Activator: An electrophilic promoter is used to activate the leaving group on the glycosyl donor. nih.gov

Protecting Groups: Other hydroxyl groups on both the donor and acceptor are often protected with temporary blocking groups to ensure the reaction occurs only at the desired position. nih.gov

The stereochemical outcome of the glycosylation—that is, the orientation (α or β) of the newly formed glycosidic bond—is of paramount importance. In many cases, the protecting group on the C2 position of the glycosyl donor can influence the stereochemistry through a "neighboring group participation" effect, typically leading to a 1,2-trans glycosidic linkage. nih.gov The specific conditions, including the solvent and promoter, can be tuned to achieve the desired stereoselectivity.

Structural Modifications for Altered Bioactivity Profiles

Modifying the chemical structure of the dihydroisocoumarin scaffold is a key strategy for enhancing biological activity and developing new therapeutic agents. eurekaselect.comjst.go.jp Research has shown that even minor changes to the core structure, side chains, or substituent groups can lead to significant shifts in bioactivity. jst.go.jpnih.gov

One area of focus is the role of the substituent at the C-3 position of the dihydroisocoumarin ring. Studies on isocoumarins have indicated that the length of the side chain at this position can directly affect cytotoxic activity against cancer cell lines. researchgate.net For example, modifying the phenyl ring substituent at C-3 in dihydroisocoumarins from Garcinia picrorhiza was explored for its impact on anti-inflammatory and cytotoxic effects. mdpi.com

The presence and type of functional groups on the aromatic ring also play a crucial role. For instance, the substitution pattern of hydroxyl and methoxy (B1213986) groups can influence a compound's antioxidant and enzyme-inhibitory properties. researchgate.netdergipark.org.tr A comparative study showed that thunberginol C, a free dihydroisocoumarin, exhibited potent α-glucosidase inhibitory activity, whereas its glycosylated or methoxy-substituted derivatives, including this compound, showed a significant decrease in this specific activity. researchgate.netdergipark.org.tr This suggests that free hydroxyl groups might be essential for certain biological interactions.

Furthermore, structural modifications have been used to create compounds that can overcome multidrug resistance (MDR) in cancer cells. Novel synthetic 3,4-dihydroisocoumarins have been shown to inhibit key efflux pumps like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). nih.gov In one study, the conversion of a hydroxyl group at position 8 to a methoxy group resulted in a derivative with clearly improved cytotoxic activity in BCRP-expressing cancer cells. nih.gov Dimerization of the dihydroisocoumarin scaffold has also been explored as a strategy to develop potent antioxidants with low toxicity. jst.go.jp These findings underscore the vast potential of structural modification to fine-tune the bioactivity profiles of dihydroisocoumarin-based compounds.

Biological Activities and Mechanistic Studies of Scorzocreticoside Ii

In Vitro Antioxidant Activity

The antioxidant potential of Scorzocreticoside II has been assessed through various assays that measure its ability to counteract oxidative stress.

Enzyme Inhibitory Activities

This compound has been investigated for its ability to inhibit several key enzymes involved in different physiological processes.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. researchgate.netmdpi.com In vitro studies have shown that this compound exhibits inhibitory activity against α-glucosidase. dergipark.org.trresearchgate.net However, its inhibitory potential was found to be significantly lower compared to the standard drug acarbose (B1664774) and the related compound thunberginol C. dergipark.org.tr The presence of a glycosidic group in this compound appears to diminish its α-glucosidase inhibitory effect. dergipark.org.tr

| Compound | α-Glucosidase Inhibition IC50 (µM) |

| This compound | >800 |

| Thunberginol C | 94.76 ± 2.98 |

| Acarbose (Standard) | 1036.2 ± 2.70 |

| Data from a comparative in vitro study. dergipark.org.tr |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze acetylcholine, a key neurotransmitter. mdpi.comnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. This compound has been identified as a dual inhibitor of both AChE and BChE, showing low to moderate inhibitory activity. researchgate.net In contrast, some other related dihydroisocoumarins were found to be more selective towards AChE. dergipark.org.trresearchgate.net

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

| This compound | 419.82 ± 7.94 | 337.89 ± 12.01 |

| Galanthamine (Standard) | 1.83 ± 0.12 | 11.24 ± 0.87 |

| Data from an in vitro enzyme inhibition assay. |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in skin whitening and treating hyperpigmentation. dergipark.org.trmdpi.com Studies have shown that this compound exhibits inhibitory activity against tyrosinase. dergipark.org.tr However, its potency was found to be weaker than that of the standard inhibitor, kojic acid, and also less potent than thunberginol C. dergipark.org.tr The glycosylation and/or methoxy (B1213986) substitution in the structure of dihydroisocoumarins like this compound has been suggested to negatively impact their tyrosinase inhibitory activity. dergipark.org.tr

| Compound | Tyrosinase Inhibition IC50 (µM) |

| This compound | >800 |

| Thunberginol C | 358.41 ± 11.97 |

| Kojic Acid (Standard) | 58.17 ± 1.04 |

| Data from a comparative in vitro study. dergipark.org.tr |

Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential of this compound has been evaluated through studies on extracts and fractions of plants from which it is derived. Research on the subaerial parts of Scorzonera pygmaea, a known source of this compound, revealed that its ethyl acetate (B1210297) and dichloromethane (B109758) sub-extracts exhibited potent inhibitory activity against both cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) enzymes. researchgate.netresearchgate.net However, another study on the ethanol (B145695) extract and its fractions from the same plant species reported low inhibitory activity against COX-1 and COX-2. nih.govsemanticscholar.org

Molecular docking studies have been employed to further investigate the anti-inflammatory potential of compounds isolated from S. pygmaea. researchgate.net These computational analyses assess the binding interactions between the compounds and the active sites of COX enzymes. researchgate.net Additionally, the aglycone of this compound, a related compound known as thunberginol C, has also been noted for its cyclooxygenase inhibition effects. researchgate.netresearchgate.net

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Scorzonera pygmaea Fractions

| Fraction | Target Enzyme | Reported Activity |

|---|---|---|

| Ethyl Acetate | COX-I & COX-II | Potent Inhibition researchgate.netresearchgate.net |

| Dichloromethane | COX-I & COX-II | Potent Inhibition researchgate.netresearchgate.net |

Antimicrobial Efficacy

Dihydroisocoumarins as a chemical class have been investigated for their antimicrobial properties. scribd.com Studies involving this compound have explored its efficacy against various bacterial and fungal strains.

While this compound has been isolated from plants like Scorzonera aucheriana during antimicrobial screening, the most potent antibacterial activities were attributed to other co-isolated dihydroisocoumarin glycosides. x-mol.netresearchgate.net Specifically, iso-scorzopygmaecoside and scorzoaucherioside II demonstrated strong activity against Mycobacterium smegmatis. x-mol.netresearchgate.neterdogan.edu.tr Furthermore, iso-scorzopygmaecoside, along with other constituents, showed notable anti-pseudomonal activity against Pseudomonas aeruginosa. x-mol.net

Fractions of Scorzonera extracts containing this compound have also been assessed. The ethyl acetate fraction from a methanol (B129727) extract of S. pygmaea showed antibacterial properties against P. aeruginosa. semanticscholar.orgmdpi.com

Table 2: Antibacterial Activity of Dihydroisocoumarin Glycosides Co-isolated with this compound

| Compound | Target Bacterium | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Iso-scorzopygmaecoside | Mycobacterium smegmatis | 25.6 µg/mL x-mol.neterdogan.edu.tr |

| Scorzoaucherioside II | Mycobacterium smegmatis | 21.2 µg/mL x-mol.neterdogan.edu.tr |

The antifungal potential of isocoumarins is a subject of scientific interest. scribd.com In a study investigating compounds from Scorzonera longiana, several new phenyl dihydroisocoumarin glycosides were active against the fungi Candida albicans and Saccharomyces cerevisiae, with MIC values ranging from 25.0 to 125 µg/mL. researchgate.net However, this study did not report specific antifungal activity data for this compound itself. researchgate.net

Other Investigated Biological Activities (e.g., Neuroprotective effects via related compounds)

Beyond anti-inflammatory and antimicrobial effects, this compound and related compounds have been evaluated for other biological activities. In one study, this compound was tested for its inhibitory effects against several enzymes. dergipark.org.tr The compound showed moderate activity against butyrylcholinesterase (BChE) and weak activity against α-glucosidase, acetylcholinesterase (AChE), and tyrosinase. dergipark.org.tr

Neuroprotective effects have been observed for other compounds isolated alongside this compound. For instance, six isoflavones isolated from a plant source also containing this compound demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced cell death in human neuroblastoma cells. researchgate.net

Table 3: In Vitro Enzyme Inhibitory Activity of this compound

| Enzyme Target | IC₅₀ (µM) |

|---|---|

| α-Glucosidase | > 1000 dergipark.org.tr |

| Acetylcholinesterase (AChE) | > 1000 dergipark.org.tr |

| Butyrylcholinesterase (BChE) | 599.00 ± 1.12 dergipark.org.tr |

Cellular and Molecular Mechanisms of Action (In Vitro Investigations)

In vitro and in silico studies have provided some insights into the potential mechanisms of action for this compound. Molecular docking studies have been conducted to model the interaction of compounds from S. pygmaea with the active sites of COX-I and COX-II, suggesting a basis for their anti-inflammatory activity. researchgate.netresearchgate.net

Structure-activity relationship analyses have also been performed. For example, a study comparing the antioxidant potential of various dihydroisocoumarins found that thunberginol C, the aglycone form, was a more potent antioxidant than its glycosylated derivatives like this compound. dergipark.org.tr This suggests that the presence of the sugar moiety in this compound may influence its molecular activity. dergipark.org.tr

Furthermore, molecular docking studies on related compounds have explored their binding to mycobacterial enzyme targets, such as DprE1 and EmbC, to elucidate the mechanism of their antimycobacterial effects. researchgate.net

Biosynthetic Pathways of Dihydroisocoumarins

Proposed Biosynthetic Precursors to the Dihydroisocoumarin Core

The fundamental backbone of most fungal dihydroisocoumarins is assembled via the polyketide pathway. researchgate.netnih.gov This pathway utilizes simple carboxylic acid units as building blocks. The primary starter unit is typically acetyl-CoA, which is extended by several malonyl-CoA extender units. A chemical analysis of the dihydroisocoumarin moiety of Ochratoxin A, for instance, indicated that its formation begins with acetate (B1210297) and malonate, incorporating five acetate units in a mechanism analogous to fatty acid synthesis. nih.gov

In some plants, an alternative origin from the phenylpropanoid pathway has been identified. biorxiv.org For example, the biosynthesis of the dihydroisocoumarin phyllodulcin (B192096) in Hydrangea macrophylla is proposed to start from L-phenylalanine and proceed via intermediates like p-coumaric acid. biorxiv.org However, the polyketide pathway, particularly in fungi, is the more extensively studied and common route to the core dihydroisocoumarin scaffold. researchgate.netrsc.org

The assembly of the polyketide chain is a repetitive process of decarboxylative condensation, similar to the chain elongation step in fatty acid biosynthesis. nih.gov The final length of the polyketide chain is precisely controlled by the enzymes involved, leading to the characteristic structural diversity of the resulting dihydroisocoumarin products.

Key Enzymatic Steps in Dihydroisocoumarin Biosynthesis (e.g., Polyketide Synthase involvement)

The central enzymes in the biosynthesis of the dihydroisocoumarin core are Polyketide Synthases (PKSs). nih.gov Fungal dihydroisocoumarins are typically synthesized by large, multifunctional, iterative Type I PKSs. nih.govcolab.ws These enzymes contain multiple catalytic domains within a single polypeptide chain that are used repeatedly to construct the polyketide backbone. nih.gov

Based on their protein architecture and the extent of reduction reactions during chain elongation, these PKSs are further classified. Many dihydroisocoumarins are formed by non-reducing PKSs (nrPKSs) or partially reducing PKSs (PR-PKSs). researchgate.netcolab.ws

Key domains within these PKSs include:

β-ketoacyl synthase (KS): Catalyzes the condensation reaction, extending the polyketide chain. researchgate.netnih.gov

Acyltransferase (AT): Selects and loads the correct starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain. researchgate.netnih.gov

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm. researchgate.netnih.gov

Ketoreductase (KR): In PR-PKSs, this domain selectively reduces specific keto groups on the growing chain, as seen in the biosynthesis of (R)-mellein. colab.wsnih.gov The KR domain can recognize and differentiate polyketide intermediates of different lengths to ensure programmed keto reduction. colab.ws

Thioesterase (TE): Catalyzes the release of the completed polyketide chain from the PKS, which often involves an intramolecular cyclization to form the lactone ring characteristic of dihydroisocoumarins. researchgate.net

Following the synthesis and release of the polyketide chain by the PKS, a series of tailoring enzymes, such as P450 monooxygenases and methyltransferases, further modify the core structure to produce the final, specific dihydroisocoumarin derivative. researchgate.netnih.gov

Glycosyltransferase Enzymes Involved in Glycoside Formation (e.g., Scorzocreticoside II)

The formation of dihydroisocoumarin glycosides, such as this compound, involves a crucial final step: the attachment of a sugar moiety to the dihydroisocoumarin aglycone. This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs). mdpi.comcazy.org Specifically, UDP-dependent glycosyltransferases (UGTs) are typically responsible, utilizing an activated sugar donor, most commonly a UDP-sugar like UDP-glucose. mdpi.comfrontiersin.org

While the specific glycosyltransferase responsible for the biosynthesis of this compound has not been definitively characterized, the general mechanism is well-established from studies of other natural product glycosides. frontiersin.orgnih.gov Plant UGTs, which fall into a large superfamily, are known to catalyze the glycosylation of a wide array of secondary metabolites, including flavonoids and lignans. mdpi.comfrontiersin.org

These enzymes typically possess a highly conserved sequence motif of 44 amino acids at their C-terminus, known as the Plant Secondary Product Glycosyltransferase (PSPG) box. mdpi.comfrontiersin.org This motif is crucial for binding the UDP-sugar donor. The N-terminal region of the enzyme, which is more variable, is believed to determine the specificity for the acceptor molecule (the aglycone). mdpi.com

The glycosylation reaction proceeds by transferring the sugar moiety from the activated donor to a hydroxyl group on the aglycone, forming a glycosidic bond. cazy.org This process enhances the solubility and stability of the compound. mdpi.com The biosynthesis of this compound would therefore require a specific UGT that recognizes the dihydroisocoumarin aglycone and catalyzes its glycosylation, likely using UDP-glucose as the sugar donor.

Table 1: Key Enzymes and Functions in Dihydroisocoumarin Biosynthesis

| Enzyme/Domain | Abbreviation | Function |

| Polyketide Synthase | PKS | A multi-domain enzyme that synthesizes the core polyketide chain from simple acyl-CoA precursors. nih.govcolab.ws |

| β-ketoacyl synthase | KS | Catalyzes the carbon-carbon bond-forming condensation step in polyketide chain elongation. researchgate.net |

| Acyltransferase | AT | Selects and loads the starter and extender units for synthesis. researchgate.net |

| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide intermediate. researchgate.net |

| Ketoreductase | KR | Reduces keto groups to hydroxyl groups in partially reducing PKSs. colab.ws |

| Thioesterase | TE | Catalyzes the final cyclization and release of the polyketide chain from the PKS. researchgate.net |

| UDP-Glycosyltransferase | UGT | Transfers a sugar moiety from a UDP-sugar donor to the dihydroisocoumarin aglycone to form a glycoside. cazy.orgfrontiersin.org |

Genetic and Molecular Studies on Biosynthetic Gene Clusters (if applicable)

In fungi and bacteria, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). researchgate.netnih.gov This co-localization facilitates the coordinated regulation and expression of all the genes required to produce a particular secondary metabolite. nih.gov

Genome mining and molecular genetic studies have successfully identified and characterized BGCs responsible for the production of various dihydroisocoumarins in fungi. researchgate.netnih.gov For example, a BGC responsible for producing fusamarins (a class of dihydroisocoumarins) was identified in the fungus Fusarium mangiferae. nih.gov Functional characterization of the four genes within this FmPKS8 cluster shed light on the complete biosynthetic pathway. nih.gov

These clusters typically contain the gene for the core PKS enzyme alongside genes for various "tailoring" enzymes that modify the initial polyketide product. researchgate.netresearchgate.net A discovered fungal pathway for a C4-alkylated dihydroisocoumarin involved a non-reducing PKS, a P450 monooxygenase, a methyltransferase, and an esterase, all encoded within a single BGC. nih.govacs.org The identification of these clusters is a powerful tool, not only for elucidating biosynthetic pathways but also for discovering novel natural products by activating silent or cryptic BGCs found in fungal genomes. rsc.orgnih.gov Engineering these pathways, for instance by swapping PKS domains, has also been shown to generate novel dihydroisocoumarin structures. acs.org

Advanced Analytical Methodologies for Scorzocreticoside Ii Research

Quantitative Analysis Techniques (e.g., LC-MS/MS for quantification in extracts)

The accurate quantification of Scorzocreticoside II in complex matrices like plant extracts is crucial for quality control, standardization, and pharmacological studies. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a premier technique for this purpose due to its exceptional sensitivity and selectivity. chromatographyonline.com This method couples the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry. mdpi.com

In a typical LC-MS/MS workflow, an extract from a Scorzonera species is first subjected to chromatographic separation, often using a reverse-phase column (e.g., C18) to resolve this compound from other co-extracted phytochemicals. thermofisher.com The mobile phase usually consists of a mixture of water and an organic solvent (like methanol (B129727) or acetonitrile) with additives such as formic acid to improve ionization efficiency. chromatographyonline.com

Following separation, the analyte enters the mass spectrometer. For quantification, the instrument is operated in Selected Reaction Monitoring (SRM) mode. In this mode, a specific precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from the matrix and allowing for reliable quantification even at low concentrations. thermofisher.com The use of stable isotope-labeled internal standards can further enhance the accuracy and reproducibility of the method.

A generalized LC-MS/MS method for the quantification of phenylpropanoid glycosides like this compound is detailed in the table below.

| Parameter | Description |

| Instrumentation | Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) mass spectrometer. researcher.life |

| Chromatographic Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size). thermofisher.com |

| Mobile Phase | Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile (B52724) or Methanol with 0.1% formic acid. thermofisher.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for phenolic compounds. |

| Analysis Mode | Selected Reaction Monitoring (SRM) for targeted quantification. |

| Example SRM Transition | Hypothetical: Precursor Ion [M-H]⁻ → Product Ion (specific fragment). |

Metabolomics Approaches for Profiling Scorzonera Species

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites within a biological system, providing a functional snapshot of its physiological state. nih.gov For Scorzonera species, metabolomics is invaluable for chemical fingerprinting, chemotaxonomy, and discovering novel bioactive compounds. The two main analytical platforms used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic front-end like LC or GC. frontlinegenomics.commdpi.com

Untargeted metabolomics is a discovery-based approach that profiles as many metabolites as possible to compare global chemical profiles between different species, tissues, or growth conditions. frontlinegenomics.com For instance, NMR-based metabolomics combined with Principal Component Analysis (PCA) can be used to rapidly differentiate between various Scorzonera species based on their distinct metabolic fingerprints. researchgate.net This technique is advantageous as it requires minimal sample preparation and provides structural information about the detected compounds. mdpi.com

Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined group of known metabolites, such as phenylpropanoids or sesquiterpene lactones, including this compound. frontlinegenomics.com This approach offers higher sensitivity and is used to validate findings from untargeted studies or to track changes in specific metabolic pathways. mdpi.com These analyses have revealed that the chemical composition of Scorzonera is rich and varied, containing a wide array of compound classes.

| Compound Class | Examples Found in Scorzonera Species | Analytical Technique |

| Amino Acids | Glutamate, Leucine | NMR, LC-MS mdpi.com |

| Sugars | Glucose, Sucrose | NMR mdpi.com |

| Alkaloids | Choline | NMR mdpi.com |

| Phenolic Acids | Caffeic acid, Chlorogenic acid | LC-MS |

| Flavonoids | Quercetin derivatives, Apigenin derivatives | LC-MS |

| Sesquiterpene Lactones | Guaianolides | GC-MS, LC-MS |

| Phenylpropanoid Glycosides | Scorzocreticoside I, this compound | LC-MS researchgate.net |

Chemoinformatics and Computational Chemistry for Structural and Bioactivity Predictions

Chemoinformatics and computational chemistry are powerful in silico tools that accelerate drug discovery by predicting the biological activities and mechanisms of action of chemical compounds based on their structure. nih.gov These methods can be broadly categorized as ligand-based or structure-based. nih.gov

Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, rely on the known activities of a set of molecules to build statistical models that correlate chemical features with biological function. nih.govbiorxiv.org Software platforms like PASS (Prediction of Activity Spectra for Substances) analyze the 2D structure of a compound like this compound to predict a wide spectrum of potential pharmacological effects, toxicities, and enzyme interactions by comparing it to a large database of known bioactive compounds. bmc-rm.orgresearchgate.net This allows researchers to prioritize experimental testing for the most promising activities.

Structure-based approaches, notably molecular docking, require the 3D structure of a biological target (e.g., an enzyme or receptor). nih.gov This technique computationally simulates the interaction between a ligand (this compound) and the target's binding site to predict the binding affinity and orientation. researchgate.net For example, a study on compounds isolated from Scorzonera longiana used molecular docking to evaluate their potential as inhibitors of enzymes crucial for mycobacterial survival, such as decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). researchgate.net Such studies provide mechanistic hypotheses for observed biological activities.

The table below summarizes results from a molecular docking study involving compounds from Scorzonera, illustrating how computational chemistry can predict bioactivity.

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) |

| Cladantholide | M. tuberculosis DprE1 (Mbt DprE1) | -9.9 researchgate.net |

| Scorzolongin II | M. smegmatis DprE1 (Ms 4F4Q) | High inhibitory potential noted researchgate.net |

| Dammar-24-ene-3β-ol | M. smegmatis DprE1 (Ms 4F4Q) | High inhibitory potential noted researchgate.net |

| β-sitosterol | M. smegmatis DprE1 (Ms 4F4Q) | High inhibitory potential noted researchgate.net |

Structure Activity Relationship Sar Studies of Scorzocreticoside Ii and Analogues

Impact of Glycosylation on Biological Activity

Glycosylation, the enzymatic process of attaching glycans (sugar chains) to proteins or lipids, is a critical factor influencing the biological activity of many natural products. In the case of Scorzocreticoside II and its analogues, the presence and nature of the sugar moiety play a pivotal role in modulating their bioactivities.

Research findings consistently indicate that the aglycone form of these dihydroisocoumarins, which lacks the sugar component, often exhibits more potent biological effects. A comparative study on the enzyme inhibitory activities of this compound, Scorzocreticoside I, and their common aglycone, Thunberginol C, revealed a significant trend. The non-glycosylated Thunberginol C demonstrated superior inhibitory potential across various enzyme assays.

This suggests that the glycosidic linkage in this compound and Scorzocreticoside I may hinder their interaction with the active sites of target enzymes. The bulky sugar moiety could create steric hindrance, preventing optimal binding. Furthermore, the increased hydrophilicity imparted by the sugar group might reduce the compound's ability to traverse cellular membranes and reach its intracellular targets.

Role of Dihydroisocoumarin Core Substituents in Bioactivity

The dihydroisocoumarin core of this compound is adorned with various substituents that are crucial determinants of its biological activity. These include hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, the positions of which significantly influence the molecule's electronic and steric properties.

Studies have shown that the presence of free hydroxyl groups on the aromatic ring of the dihydroisocoumarin scaffold is often associated with enhanced biological activity, particularly antioxidant and enzyme inhibitory effects. These hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Moreover, they can participate in free radical scavenging, contributing to the antioxidant properties of these compounds.

Conversely, the methylation of these hydroxyl groups to form methoxy substituents tends to diminish biological activity. This is exemplified by the comparison between different dihydroisocoumarin analogues. Compounds with a higher number of free hydroxyl groups generally exhibit greater potency. The substitution of a hydroxyl with a methoxy group can reduce the molecule's ability to form key hydrogen bonds and may also alter its electronic distribution, thereby impacting its reactivity and binding affinity.

The following table summarizes the general trend observed for the influence of substituents on the bioactivity of dihydroisocoumarins:

| Substituent | General Impact on Bioactivity | Rationale |

| Free Hydroxyl (-OH) | Increases activity | Acts as hydrogen bond donor/acceptor, participates in free radical scavenging. |

| Methoxy (-OCH3) | Decreases activity | Reduces hydrogen bonding capacity, alters electronic properties. |

| Glycosyl Moiety | Generally decreases activity | Can cause steric hindrance, increases hydrophilicity affecting cell permeability. |

Comparison with Structurally Related Natural Products

To further elucidate the SAR of this compound, it is insightful to compare its biological activities with those of structurally related natural products. Key comparators include its aglycone, Scorzocreticin (which is also known as Thunberginol C), and its isomer, Scorzocreticoside I.

Scorzocreticin (Thunberginol C): As the aglycone of both Scorzocreticoside I and II, Thunberginol C provides a clear example of the impact of glycosylation. As previously mentioned, Thunberginol C consistently demonstrates higher potency in various biological assays compared to its glycosylated counterparts. This underscores the attenuating effect of the sugar moiety on the intrinsic activity of the dihydroisocoumarin core.

Scorzocreticoside I: This compound is an isomer of this compound, differing in the position of the glycosidic linkage on the dihydroisocoumarin scaffold. Comparative studies have shown that while both glycosides are less active than their aglycone, there can be subtle differences in their biological profiles. This highlights that not only the presence but also the position of the sugar is a determinant of activity.

Conclusion and Future Perspectives

Summary of Current Research Landscape on Scorzocreticoside II

The current body of scientific literature on this compound primarily centers on its isolation and structural characterization from various plant species, particularly within the Scorzonera genus. First identified in the Greek endemic species Scorzonera cretica, this compound is a dihydroisocoumarin glycoside. acs.orgnih.gov Its structure has been elucidated as 8-O-[R-L-rhamnopyranosyl(1f6)-β-D-glucopyranosyl]scorzocreticin. acs.org

Subsequent phytochemical investigations have confirmed the presence of this compound in other related plants, including Scorzonera aucheriana and Scorzonera pygmaea. nih.govmdpi.comnih.gov These studies often list this compound as one of several compounds extracted from the plant material. Research has also focused on the broader phytochemical profile of these plants, which are rich in various bioactive compounds such as other dihydroisocoumarins, flavonoids, and phenolic acids. nih.govsemanticscholar.orgresearchgate.net

While the biological activities of the crude extracts or fractions containing this compound have been a subject of study, attributing specific effects directly to this single compound is challenging. For instance, fractions containing this compound and other compounds have demonstrated antioxidant properties. nih.gov Additionally, some studies have reported antimicrobial activity for compounds isolated alongside this compound. researchgate.net However, research focusing exclusively on the bioactivity of purified this compound is limited.

The following table summarizes the key research findings related to the isolation of this compound.

| Plant Source | Part of Plant | Key Findings | Reference(s) |

| Scorzonera cretica | Whole plant | Isolation and structural elucidation of this compound as a new dihydroisocoumarin glycoside. | acs.org, nih.gov, mdpi.com |

| Scorzonera aucheriana | Aerial parts | Isolation of this compound along with other dihydroisocoumarin derivatives. | nih.gov, mdpi.com, researchgate.net |

| Scorzonera pygmaea | Subaerial parts | Identification of this compound among other phenolic compounds. | nih.gov, researchgate.net |

Unaddressed Research Questions and Gaps in Knowledge

Despite its identification and isolation, significant gaps remain in our understanding of this compound. The primary focus to date has been on phytochemical screening, leaving a considerable void in the knowledge of its specific biological functions and potential applications.

Key unaddressed research questions include:

Specific Bioactivities: The individual biological and pharmacological activities of purified this compound have not been thoroughly investigated. While the extracts containing it show promise, the contribution of this compound to these effects is unknown.

Mechanism of Action: For any potential bioactivity, the underlying molecular mechanisms of this compound have not been explored.

Structure-Activity Relationship: There is a lack of studies on how the specific structural features of this compound, such as its glycosidic linkage and the nature of its sugar moieties, influence its biological activity.

Biosynthesis: The biosynthetic pathway leading to the formation of this compound in plants is yet to be elucidated.

Synergistic/Antagonistic Effects: The potential interactions of this compound with other co-occurring compounds within the plant extracts have not been studied.

Potential for Further Exploration of this compound as a Bioactive Scaffold

The chemical structure of this compound, featuring a dihydroisocoumarin core, presents it as a promising candidate for a bioactive scaffold. Bioactive scaffolds are materials that can provide a structural framework and also elicit a specific biological response, often used in tissue engineering and drug development. mdpi.comencyclopedia.pubnih.govresearchgate.net

The dihydroisocoumarin skeleton is a recurring motif in a variety of natural products known for their diverse biological activities. This core structure can be chemically modified to create a library of new compounds with potentially enhanced or novel therapeutic properties. The glycosidic portion of this compound also offers a point for modification, which can influence its solubility, stability, and interaction with biological targets.

Further exploration in this area could involve:

Semi-synthesis: Using isolated this compound as a starting material for the synthesis of new derivatives.

Computational Modeling: Employing molecular docking studies to predict the potential biological targets of this compound and its analogues.

Combinatorial Chemistry: Generating a diverse range of related compounds to screen for various biological activities.

Future Directions in Dihydroisocoumarin Glycoside Research and Applications

The research on this compound is part of the broader and expanding field of dihydroisocoumarin glycosides. Future research in this area is poised to move beyond simple isolation and characterization towards a more functional and application-oriented approach.

Key future directions include:

Advanced Bioactivity Screening: Systematically screening a wide range of dihydroisocoumarin glycosides against various disease targets, including cancer, inflammation, and infectious diseases.

Understanding Glycosylation: Investigating the role of the sugar moieties in determining the bioactivity and pharmacokinetic properties of these compounds. This includes studying the effects of different sugar types, linkage positions, and the number of sugar units. numberanalytics.com

Sustainable Production: Developing sustainable methods for the production of these compounds, such as through plant cell culture or metabolic engineering, to overcome the limitations of relying on natural plant sources. nih.gov

Therapeutic Applications: For compounds that show significant promise, advancing them through preclinical and clinical studies to evaluate their potential as new therapeutic agents.

Nutraceutical and Cosmeceutical Potential: Exploring the potential use of dihydroisocoumarin glycosides in functional foods, dietary supplements, and cosmetic products, given the antioxidant properties observed in related extracts.

Q & A

Q. How can secondary data analysis enhance this compound research?

- Answer : Mine existing pharmacological databases (e.g., ChEMBL, PubChem) to identify understudied targets or synergistic compounds. Apply meta-regression to contextualize this compound’s efficacy relative to other natural products .

Methodological Considerations

- Data Collection : Prioritize high-quality primary data (e.g., IC₅₀, NMR spectra) over unreplicated findings. Use standardized protocols from to minimize variability.

- Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.